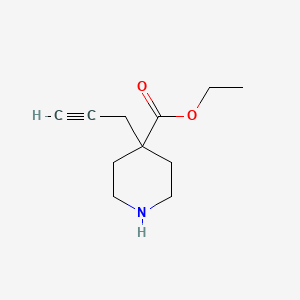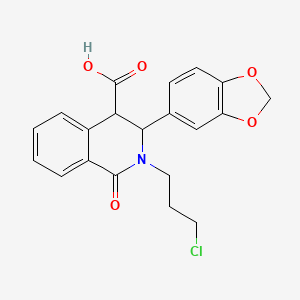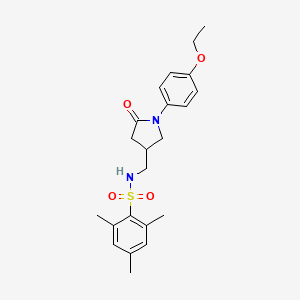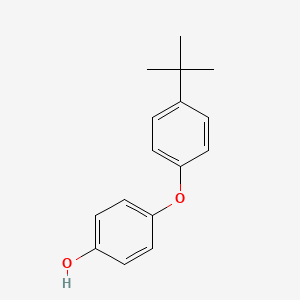
4-(4-tert-Butylphenoxy)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-tert-Butylphenoxy)phenol is an organic compound with the molecular formula C16H18O2. It is a phenolic compound characterized by the presence of a tert-butyl group attached to the phenoxy moiety. This compound is known for its distinct phenolic odor and is used in various industrial applications due to its chemical properties.
作用机制
Target of Action
4-(4-tert-Butylphenoxy)phenol, also known as 4-tert-Butylphenol, is an organic compound that has a variety of applications in the production of epoxy resins, curing agents, and polycarbonate resins . It is also used in the production of phenolic resins and as a plasticizer . .
Mode of Action
It is known that it can react with epichlorohydrin and sodium hydroxide to produce the glycidyl ether, which is used in epoxy resin chemistry . This suggests that it may interact with its targets through chemical reactions to produce desired effects.
Biochemical Pathways
It is known that phenolic compounds, which include this compound, can be involved in various biosynthetic pathways . These pathways can lead to the production of hydroxybenzoic acids, hydroxycinnamic acids, coumarins, phenylethanoids, flavonoids, and other compounds .
Pharmacokinetics
It is known that it is a white solid that dissolves in basic water , which may influence its bioavailability.
Result of Action
It is known that it can control molecular weight by limiting chain growth in the production of epoxy resins and polycarbonates .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, its thermal stability has been studied, and it has been found that in the temperature range of 673–738 K, the thermolysis of 4-tert-butylphenol proceeds in two directions: dealkylation with the formation of phenol and isomerization into 4-isobutylphenol . This information can be useful for its use as an additive that increases the oxidative stability of fuels and lubricants, as well as an antioxidant for polymer compositions .
准备方法
Synthetic Routes and Reaction Conditions
4-(4-tert-Butylphenoxy)phenol can be synthesized through several methods. One common method involves the condensation of phenol with tert-butylphenol under acidic conditions. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the alkylation process. The reaction is carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of transalkylation reactions. This method allows for the efficient production of the compound on a large scale. The reaction conditions are optimized to minimize the formation of side products and maximize the yield of the desired compound .
化学反应分析
Types of Reactions
4-(4-tert-Butylphenoxy)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the phenolic group to a hydroxyl group, resulting in the formation of cyclohexanol derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic reagents such as bromine and nitric acid are used under controlled conditions to achieve selective substitution.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Cyclohexanol derivatives.
Substitution: Halogenated and nitrated phenolic compounds.
科学研究应用
4-(4-tert-Butylphenoxy)phenol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds, including polymers and resins.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the production of epoxy resins, polycarbonate resins, and phenolic resins.
相似化合物的比较
Similar Compounds
4-tert-Butylphenol: Similar in structure but lacks the phenoxy group.
4-tert-Butylcatechol: Contains an additional hydroxyl group, leading to different chemical properties.
4-tert-Butylbenzene: Lacks the hydroxyl group, resulting in different reactivity.
Uniqueness
4-(4-tert-Butylphenoxy)phenol is unique due to the presence of both the tert-butyl and phenoxy groups, which confer distinct chemical properties. The combination of these groups allows for specific interactions with molecular targets, making it valuable in various applications .
属性
IUPAC Name |
4-(4-tert-butylphenoxy)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O2/c1-16(2,3)12-4-8-14(9-5-12)18-15-10-6-13(17)7-11-15/h4-11,17H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMVMAYXFFONRDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OC2=CC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
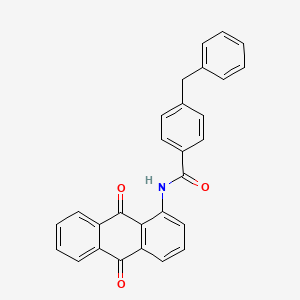
![5-Cyclopentylsulfanyl-1,3-dimethyl-7-(4-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2875016.png)
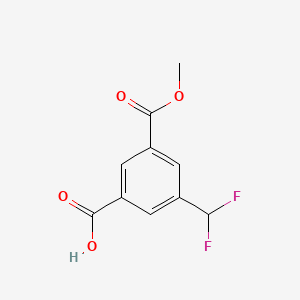
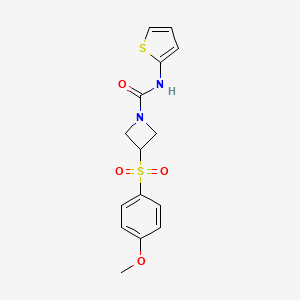
![6,7-dimethoxy-2-(4-methoxybenzoyl)-1-[(4-methoxyphenoxy)methyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2875021.png)

![6-Chloro-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindole-5-carboxylic acid](/img/structure/B2875027.png)
![N-isopropyl-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine](/img/structure/B2875028.png)
![2-methoxy-5-{[2-methyl-2-(thiophen-3-yl)propyl]sulfamoyl}benzamide](/img/structure/B2875033.png)
![2-(2,4-dichlorophenoxy)-N-[(5-methyl-1,2-oxazol-3-yl)methyl]acetamide](/img/structure/B2875034.png)
